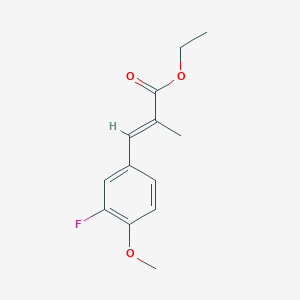

Ethyl 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is likely an ester due to the presence of a carbonyl group (C=O) adjacent to an ether group (R-O-R’). The “3-fluoro-4-methoxyphenyl” part suggests a benzene ring substituted with a fluorine atom at the 3rd position and a methoxy group (-O-CH3) at the 4th position . The “2-methylprop-2-enoate” part indicates a propene structure with a methyl group at the 2nd position and a carbonyl group at the end, forming an ester .

Molecular Structure Analysis

The molecular structure would be based on the functional groups present in the compound. It would have a benzene ring (from the phenyl group) with substituents as described above .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The ester group might undergo hydrolysis, transesterification, or reduction. The aromatic ring could undergo electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular size, and functional groups would influence its properties like solubility, melting point, boiling point, etc .Applications De Recherche Scientifique

Molecular Interactions

- A study found an unusual C⋯π interaction of non-hydrogen bond type in ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate. This interaction is rationalized as being the result of electrostatic interactions, demonstrating the compound's potential for unique molecular binding properties (Zhang, Tong, Wu, & Zhang, 2012).

Crystal Packing Analysis

- Another research focused on the crystal packing of a similar compound, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, utilizing rare nonhydrogen bonding interactions of N⋯π and O⋯π types. This study provides insights into the compound's crystal structure and its implications for material science applications (Zhang, Wu, & Zhang, 2011).

Nonlinear Optical (NLO) Properties

- Research in 2023 investigated the nonlinear optical (NLO) properties of derivatives of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate, indicating promising potential for NLO materials. This suggests applicability in fields like photonics and telecommunications (Kiven, Nkungli, Tasheh, & Ghogomu, 2023).

Optical and Vibrational Spectroscopy

- A study on the surface geometry of methyl 3-(4-methoxy phenyl)prop-2-enoate, a structurally similar compound, using surface-enhanced Raman spectra, provides insights relevant to the analysis and development of organic nonlinear optic materials. This research could have implications for the development of advanced optical materials and spectroscopy methods (Sajan, Joe, Jayakumar, & Zaleski, 2008).

Chemical Synthesis and Reactivity

- A study demonstrated the transformation of ethyl 2-azidopropenoate, a compound with a similar structure, into ethyl 2-aminopropenoate with various substituents, highlighting its reactivity and potential utility in organic synthesis (Kakimoto, Mariko, Kondo, & Hiyama, 1982).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl (E)-3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO3/c1-4-17-13(15)9(2)7-10-5-6-12(16-3)11(14)8-10/h5-8H,4H2,1-3H3/b9-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOHRVHGCJTWSS-VQHVLOKHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC(=C(C=C1)OC)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC(=C(C=C1)OC)F)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-((4-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2559278.png)

methanone](/img/structure/B2559280.png)

![N-(4-fluorophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2559285.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide](/img/structure/B2559287.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2559292.png)

![2-chlorobenzaldehyde [3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B2559296.png)